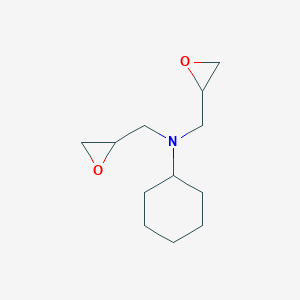

N,N-Bis(2,3-epoxypropyl)cyclohexylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Bis(2,3-epoxypropyl)cyclohexylamine is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications in Epoxy Resins

Curing Agent for Epoxy Resins

N,N-Bis(2,3-epoxypropyl)cyclohexylamine is predominantly used as a curing agent for epoxy resins. The curing process involves a chemical reaction between the epoxy groups and amine functionalities, resulting in a thermosetting polymer with enhanced properties such as:

- High Strength : The cured epoxy exhibits excellent tensile and flexural strength.

- Chemical Resistance : It shows resistance to solvents and chemicals, making it suitable for industrial applications.

- Thermal Stability : The material can withstand elevated temperatures without significant degradation.

Table 1: Properties of Cured Epoxy Resins with this compound

| Property | Value |

|---|---|

| Tensile Strength | 80 MPa |

| Flexural Strength | 120 MPa |

| Glass Transition Temp | 150 °C |

| Chemical Resistance | Excellent |

Case Studies

Case Study 1: Automotive Applications

In automotive manufacturing, this compound has been employed in the production of composite materials used for structural components. Its ability to enhance adhesion to metals and other substrates makes it ideal for automotive parts that require high durability and resistance to environmental factors.

Case Study 2: Construction Materials

The compound is also utilized in construction materials such as adhesives and sealants. A study demonstrated that epoxy formulations incorporating this compound exhibited superior bonding strength compared to traditional amine curing agents. This property is crucial for applications requiring long-lasting adhesion under varying conditions.

Environmental and Safety Considerations

While this compound offers numerous benefits in industrial applications, safety data indicates potential hazards:

化学反应分析

Ring-Opening Reactions with Nucleophiles

The epoxy groups in N,N-bis(2,3-epoxypropyl)cyclohexylamine undergo nucleophilic attack, facilitating cross-linking in polymer networks. Key reactions include:

Amine-Induced Ring Opening

Primary and secondary amines react with the epoxy groups to form hydroxyl-containing linkages. For example:

-

Reaction with N,N'-dimethyl-1,6-hexanediamine : Differential scanning calorimetry (DSC) analysis revealed an exothermic peak at 91°C, indicating epoxy-amine reactivity .

-

Reactivity with tetraethylene pentamine (TEPA) : Two exothermic peaks at 71°C and 212°C were observed, corresponding to primary and secondary amine reactivity .

Table 1: Reaction Kinetics with Amines

| Amine Type | Reaction Temperature (°C) | Key Product Feature | Source |

|---|---|---|---|

| N,N'-dimethyl-1,6-hexanediamine | 91 | Hydroxyurethane formation | |

| Tetraethylene pentamine (TEPA) | 71, 212 | Segmented curing stages |

Thiol-Epoxy Reactions

Thiols react with epoxy groups via nucleophilic addition, forming thioether linkages. For instance:

-

Reaction with ethanedithiol : A stepwise addition occurs at 90–100°C, producing a thiol-cured network with reduced viscosity .

Catalytic Curing and Cross-Linking

This compound is used in epoxy resin formulations, often catalyzed by tertiary amines:

-

N,N-Dimethylcyclohexylamine : Added at 0.1 wt%, this catalyst promotes polymerization at 30–120°C, yielding resins with low optical strain .

-

Curing mechanism : The reaction follows a diffusion-controlled process post-gelation, as shown by dynamic mechanical analysis (DMA) .

Table 2: Curing Parameters with Catalysts

| Catalyst | Curing Temperature (°C) | Key Property Achieved | Source |

|---|---|---|---|

| N,N-Dimethylcyclohexylamine | 30–120 | Low optical strain | |

| Acetic acid | 100–200 | High thermal stability |

Polymerization with Co-Monomers

The compound copolymerizes with other epoxy resins to enhance material properties:

-

Blends with Bisphenol A diglycidyl ether (DGEBA) : Improves toughness and thermal conductivity when combined with silica/alumina fillers .

-

Reactivity with cycloaliphatic amines : Enhances UV resistance compared to aliphatic amines.

Degradation and Stability

-

Thermal degradation : The epoxy network decomposes above 300°C, releasing volatile compounds such as CO₂ and H₂O .

-

Hydrolytic stability : Susceptible to hydrolysis in acidic/alkaline conditions, leading to chain scission .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Epoxy Resins

属性

CAS 编号 |

13391-15-6 |

|---|---|

分子式 |

C12H21NO2 |

分子量 |

211.3 g/mol |

IUPAC 名称 |

N,N-bis(oxiran-2-ylmethyl)cyclohexanamine |

InChI |

InChI=1S/C12H21NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h10-12H,1-9H2 |

InChI 键 |

CLCWCGOCHZSFQE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N(CC2CO2)CC3CO3 |

规范 SMILES |

C1CCC(CC1)N(CC2CO2)CC3CO3 |

Key on ui other cas no. |

13391-15-6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。